
2,3,3'-Trifluoro-4,4'-dimethoxy-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3’-Trifluoro-4,4’-dimethoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of three fluorine atoms and two methoxy groups attached to the biphenyl structure. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’-Trifluoro-4,4’-dimethoxy-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of 2,3,3’-Trifluoro-4,4’-dimethoxy-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2,3,3’-Trifluoro-4,4’-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield partially or fully hydrogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydrogenated biphenyl derivatives.
Substitution: Formation of methoxy-substituted biphenyl derivatives.
科学的研究の応用
2,3,3’-Trifluoro-4,4’-dimethoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 2,3,3’-Trifluoro-4,4’-dimethoxy-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms and methoxy groups play a crucial role in its binding affinity and selectivity. For example, the fluorine atoms can form strong hydrogen bonds with amino acid residues in the active site of enzymes, while the methoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
類似化合物との比較
Similar Compounds
3,3’-Dichloro-4,4’-dimethoxy-1,1’-biphenyl: Similar structure but with chlorine atoms instead of fluorine.
2,3,3’-Trifluoro-4,4’-dihydroxy-1,1’-biphenyl: Similar structure but with hydroxyl groups instead of methoxy groups.
2,3,3’-Trifluoro-4,4’-dimethoxy-1,1’-terphenyl: Similar structure but with an additional phenyl ring.
Uniqueness
2,3,3’-Trifluoro-4,4’-dimethoxy-1,1’-biphenyl is unique due to the combination of its trifluoromethyl and dimethoxy substituents. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry. The presence of fluorine atoms enhances the compound’s stability and reactivity, while the methoxy groups contribute to its solubility and overall chemical behavior .
特性
分子式 |
C14H11F3O2 |
|---|---|
分子量 |
268.23 g/mol |
IUPAC名 |
2,3-difluoro-1-(3-fluoro-4-methoxyphenyl)-4-methoxybenzene |
InChI |
InChI=1S/C14H11F3O2/c1-18-11-5-3-8(7-10(11)15)9-4-6-12(19-2)14(17)13(9)16/h3-7H,1-2H3 |
InChIキー |
XUBYZYQNSPOIQE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=C(C(=C(C=C2)OC)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


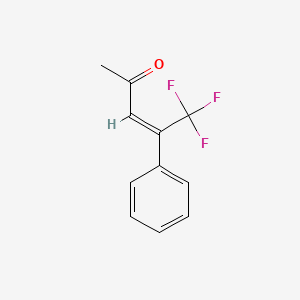
![(2S)-2-[(pyrimidin-2-yl)amino]propanoic acid](/img/structure/B11756186.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11756189.png)
![2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B11756191.png)
![2-Chloro-3'-fluoro-4-[(hydroxyimino)methyl]-[1,1'-biphenyl]-3,4'-diol](/img/structure/B11756206.png)
![[(1R,5R,6S)-3-azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride](/img/structure/B11756214.png)

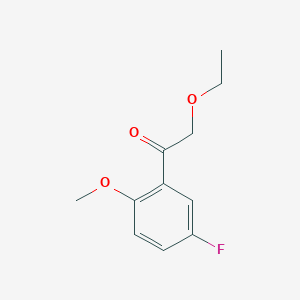
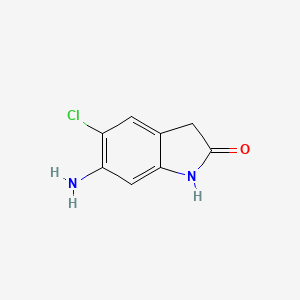
![9-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11756233.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756235.png)
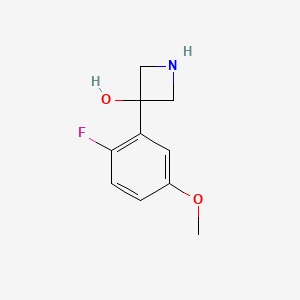
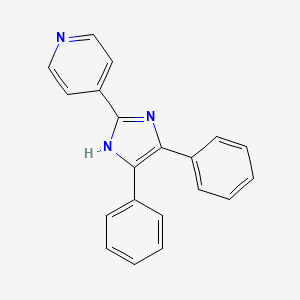
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11756268.png)
